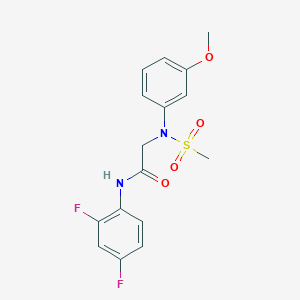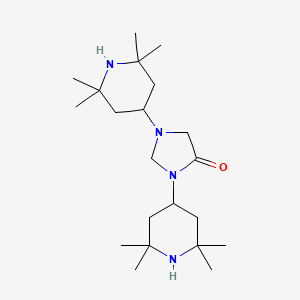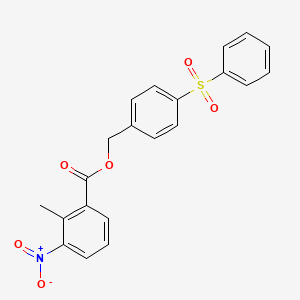![molecular formula C23H19BrN2O5 B3538379 1-[(2-bromobenzyl)oxy]-3-(2,5-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B3538379.png)
1-[(2-bromobenzyl)oxy]-3-(2,5-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide
描述
1-[(2-bromobenzyl)oxy]-3-(2,5-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide is a complex organic compound that belongs to the quinoxalinone family. This compound is characterized by its unique structure, which includes a bromobenzyl group, a dimethoxyphenyl group, and a quinoxalinone core with an oxide functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-bromobenzyl)oxy]-3-(2,5-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide typically involves multiple steps:
Formation of the Quinoxalinone Core: The quinoxalinone core can be synthesized through the condensation of an o-phenylenediamine with a suitable diketone, such as benzil, under acidic conditions.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the quinoxalinone with 2-bromobenzyl chloride in the presence of a base like potassium carbonate.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is typically introduced through an etherification reaction. This can be achieved by reacting the intermediate with 2,5-dimethoxyphenol in the presence of a suitable catalyst.
Oxidation: The final step involves the oxidation of the quinoxalinone to form the 4-oxide. This can be done using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity. Additionally, the use of automated systems for monitoring and controlling the reactions would enhance efficiency and safety.
化学反应分析
Types of Reactions
1-[(2-bromobenzyl)oxy]-3-(2,5-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups, potentially leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the oxide group back to a quinoxalinone.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups at the bromobenzyl position.
科学研究应用
1-[(2-bromobenzyl)oxy]-3-(2,5-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential use in drug development due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[(2-bromobenzyl)oxy]-3-(2,5-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide involves its interaction with specific molecular targets and pathways. The bromobenzyl and dimethoxyphenyl groups may interact with enzymes or receptors, modulating their activity. The quinoxalinone core can intercalate with DNA or inhibit specific enzymes, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-[(2-chlorobenzyl)oxy]-3-(2,5-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide: Similar structure but with a chlorine atom instead of bromine.
1-[(2-bromobenzyl)oxy]-3-(3,4-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide: Similar structure but with different positions of the methoxy groups.
1-[(2-bromobenzyl)oxy]-3-(2,5-dimethoxyphenyl)-2(1H)-quinoxalinone: Lacks the oxide group.
Uniqueness
1-[(2-bromobenzyl)oxy]-3-(2,5-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide is unique due to the combination of its bromobenzyl, dimethoxyphenyl, and quinoxalinone oxide groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
属性
IUPAC Name |
1-[(2-bromophenyl)methoxy]-3-(2,5-dimethoxyphenyl)-4-oxidoquinoxalin-4-ium-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O5/c1-29-16-11-12-21(30-2)17(13-16)22-23(27)26(20-10-6-5-9-19(20)25(22)28)31-14-15-7-3-4-8-18(15)24/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSGZRKNKZZSLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=[N+](C3=CC=CC=C3N(C2=O)OCC4=CC=CC=C4Br)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-DIMETHYLPHENYL (9,10,11,12-TETRAHYDRO-8H-CYCLOHEPTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL) ETHER](/img/structure/B3538303.png)
![N~2~-(3-bromophenyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3538311.png)
![N-(2,4-dimethoxyphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B3538315.png)

![2-{[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B3538332.png)
![N~1~-(2,4-dimethylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3538343.png)

![1-methoxy-2-{[4-(phenylsulfonyl)benzyl]oxy}benzene](/img/structure/B3538356.png)


![2-[[2-[(2-bromophenyl)methylsulfanyl]acetyl]amino]-N-propan-2-ylbenzamide](/img/structure/B3538371.png)
![2-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3538389.png)
![2-(4-ethyl-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B3538391.png)
![Ethyl 4-{[3-(trifluoromethyl)phenyl]carbamothioyl}piperazine-1-carboxylate](/img/structure/B3538419.png)
